1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine
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Overview
Description
1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 3-chlorobenzoyl chloride with 4-(3-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of industrial reactors
- Optimization of reaction conditions for higher yield and purity
- Implementation of purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-phenylpiperazine: Similar structure but lacks the chloro and methyl substituents.
1-(4-Chlorobenzoyl)-4-(4-methylphenyl)piperazine: Similar structure with different positions of the chloro and methyl groups.
Uniqueness
1-(3-Chlorobenzoyl)-4-(3-methylphenyl)piperazine is unique due to the specific positions of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19ClN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
NUAHIGIHSBLDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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